molecular formula C23H20N2O4S B2440362 4-oxo-N-(4-phenoxyphenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898435-98-8

4-oxo-N-(4-phenoxyphenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2440362
CAS No.: 898435-98-8
M. Wt: 420.48
InChI Key: QHBNHHYVDNEIGG-UHFFFAOYSA-N
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Description

4-oxo-N-(4-phenoxyphenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C23H20N2O4S and its molecular weight is 420.48. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-N-(4-phenoxyphenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-N-(4-phenoxyphenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

11-oxo-N-(4-phenoxyphenyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c26-22-11-6-16-14-21(15-17-12-13-25(22)23(16)17)30(27,28)24-18-7-9-20(10-8-18)29-19-4-2-1-3-5-19/h1-5,7-10,14-15,24H,6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBNHHYVDNEIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without specific knowledge of the compound’s target, it’s challenging to determine the exact biochemical pathways it affects. Quinazoline derivatives have been found to interact with various pathways, including those involved in cell signaling, apoptosis, and cell cycle regulation.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Without specific data on its pharmacokinetics and pharmacodynamics, it’s difficult to predict how these factors might impact its action.

Biological Activity

4-oxo-N-(4-phenoxyphenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Common Name4-oxo-N-(4-phenoxyphenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
CAS Number898435-98-8
Molecular FormulaC23H20N2O4S
Molecular Weight420.5 g/mol

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer activities. The compound in focus has been evaluated for its efficacy against various cancer cell lines. For instance:

  • In vitro Studies : Studies have shown that derivatives similar to the target compound can inhibit cell proliferation in several cancer types through mechanisms such as apoptosis induction and cell cycle arrest.
  • Mechanism of Action : The mechanism may involve the inhibition of specific kinases or pathways related to cell growth and survival.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Quinoline derivatives are known for their activity against a range of pathogens:

  • Bacterial Inhibition : Some studies have demonstrated that related compounds can inhibit bacterial growth by disrupting cellular processes.

Anti-inflammatory Effects

The sulfonamide group in the compound may contribute to anti-inflammatory effects:

  • Nitric Oxide Production : Compounds with similar structures have been shown to inhibit nitric oxide production in inflammatory models.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated a series of quinoline derivatives for their anticancer properties. The results indicated that certain derivatives had IC50 values lower than 1 μM against specific cancer cell lines, suggesting potent activity comparable to established chemotherapeutics .
  • Anti-inflammatory Evaluation : In another study focusing on anti-inflammatory activity, compounds were assessed for their ability to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways in LPS-stimulated RAW 264.7 cells .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties . It functions as a competitive inhibitor of dihydropteroate synthetase, an enzyme crucial for bacterial folic acid synthesis. This inhibition disrupts bacterial growth and replication, making it a potential candidate for developing new antibiotics against resistant strains of bacteria.

Anticancer Potential

Recent studies have indicated that this compound exhibits significant anticancer activity . It has shown effectiveness against various cancer cell lines, including:

  • Lung cancer
  • Gastric cancer
  • Prostate cancer
  • Ovarian cancer
  • Colon cancer

The mechanism involves inducing apoptosis and inhibiting cell proliferation through interference with critical signaling pathways. In vitro assays have reported IC50 values ranging from 5 µM to 15 µM across different cancer types.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications at specific positions on the pyrroloquinoline framework can enhance its biological activity. For instance:

  • Alterations at positions 6 and 8 have been linked to improved inhibitory activity against targeted enzymes.

Study on Antimicrobial Properties

Objective : To evaluate the antimicrobial efficacy against various bacterial strains.
Results : The compound demonstrated significant inhibition against multiple Gram-positive and Gram-negative bacteria with varying MIC values.

Evaluation of Anticancer Activity

Objective : To assess the effects on specific cancer cell lines.
Results : Compounds derived from this structure induced significant apoptosis in breast and lung cancer cell lines.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH-) is highly reactive, making it susceptible to nucleophilic attack. In analogous sulfonamide derivatives, substitution reactions typically involve:

  • Sulfonamide Hydrolysis : Under acidic or basic conditions, the sulfonamide group can undergo hydrolysis to form the corresponding sulfonic acid.

  • Alkylation/Alkylation : Reaction with alkylating agents (e.g., methyl iodide) may substitute the amine group, though steric hindrance from the bulky pyrroloquinoline core may limit reactivity.

Example :

R-SO2NH2+NuR-SO2N-Nu+H2O(Nu = nucleophile like OH)\text{R-SO}_2\text{NH}_2 + \text{Nu}^- \rightarrow \text{R-SO}_2\text{N-Nu} + \text{H}_2\text{O} \quad \text{(Nu = nucleophile like OH}^-)

Oxidation and Reduction Reactions

The pyrroloquinoline core and oxo group (-O-) are redox-active. Potential reactions include:

  • Oxidation of the Pyrroloquinoline Ring : Aerobic dehydrogenation of tetrahydroquinolines to quinolines using catalysts like cobalt oxide .

  • Reduction of the Ketone Group : The 4-oxo group may undergo reduction to form a secondary alcohol using agents like NaBH₄ or LiAlH₄.

Data Table : Oxidation/Reduction Pathways

Reaction TypeReagents/ConditionsProduct Type
Oxidative dehydrogenationCoO, O₂Quinoline derivative
Ketone reductionNaBH₄, THFAlcohol derivative

Electrophilic Aromatic Substitution

The aromatic rings in the pyrroloquinoline and phenoxyphenyl moieties are potential sites for electrophilic substitution. For example:

  • Nitration : Introduction of a nitro group (-NO₂) via nitration mixtures (HNO₃/H₂SO₄).

  • Sulfonation : Reaction with sulfuric acid to form sulfonic acid derivatives.

Mechanism :
Electrophilic aromatic substitution typically occurs at positions activated by electron-donating groups (e.g., -OCH₃). The phenoxyphenyl group may direct substitution to specific positions.

Cycloaddition Reactions

The compound’s heterocyclic framework enables participation in cycloadditions, such as:

  • [4+2] Diels-Alder Reaction : The pyrroloquinoline core could act as a diene in reactions with dienophiles (e.g., maleic anhydride) .

  • Click Chemistry : Analogous sulfonamide derivatives have been modified via Huisgen cycloaddition to form triazoles, enhancing biological activity .

Example :

Pyrroloquinoline+DienophileCycloadduct\text{Pyrroloquinoline} + \text{Dienophile} \rightarrow \text{Cycloadduct}

Biological Interactions and Reactivity

The compound’s sulfonamide and phenoxyphenyl groups enable interactions with biomolecules:

  • Enzyme Inhibition : The sulfonamide group mimics natural substrates, enabling inhibition of enzymes via active-site binding .

  • Hydrogen Bonding and π-Stacking : The oxo group and aromatic rings facilitate non-covalent interactions with proteins.

Data Table : Biological Reactivity

Interaction TypeMechanismExample Application
Enzyme inhibitionActive-site bindingPKM2 modulation
Hydrogen bondingPolar interactionsDrug-target binding

Synthetic Modifications

Key synthetic routes for analogs include:

  • Cyclization Reactions : Formation of the pyrroloquinoline core via multi-step reactions involving diketones and amines .

  • Sulfonamide Functionalization : Introduction of substituents via sulfonyl chloride derivatives (e.g., R-SO₂Cl).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-oxo-N-(4-phenoxyphenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, and how are intermediates purified?

  • Methodological Answer : The compound’s pyrroloquinoline core can be synthesized via amidation reactions. For example, ethyl esters of pyrroloquinoline derivatives (e.g., ethyl 2-methyl-pyrroloquinoline-5-carboxylate) are refluxed with arylalkylamines in ethanol, yielding carboxamides with >80% purity after recrystallization (methanol or ethanol) . Solvent choice (e.g., ethanol vs. xylene) and reaction time (25–30 hours) significantly impact yield and purity . Post-synthesis purification often involves column chromatography or repeated washing with alkaline solutions to remove unreacted starting materials .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C-NMR : Focus on resolving signals for the sulfonamide group (δ ~7.5–8.5 ppm for aromatic protons adjacent to sulfonamide) and the tetrahydro-pyrroloquinoline core (δ ~2.0–3.5 ppm for methyl/methylene groups) .
  • Mass Spectrometry (MS) : Monitor molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm the sulfonamide and phenoxyphenyl substituents .
  • XRPD/TGA-DSC : Used to verify crystallinity and thermal stability, particularly if polymorphs are suspected .

Q. What preliminary biological screening approaches are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Standardized in vivo assays (e.g., diuretic activity in rats at 10 mg/kg doses) can assess renal effects, with urinary output compared to controls (e.g., hydrochlorothiazide) . In vitro enzyme inhibition assays (e.g., sulfonamide-targeted carbonic anhydrase) should use purified enzymes and spectrophotometric methods to quantify IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reactivity of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, reaction path searches can identify optimal solvents (e.g., ethanol vs. DMF) and catalysts for amidation steps . Molecular docking studies guide structural modifications to enhance binding affinity to targets like carbonic anhydrase .

Q. How do structural modifications (e.g., substituent changes) affect its diuretic activity, and what SAR trends have been observed?

  • Methodological Answer : Introducing methyl groups at position 2 of the pyrroloquinoline core (as in 2-methyl derivatives) increases diuretic efficacy by ~30% compared to non-methylated analogs. Conversely, bulkier arylalkylamine substituents reduce solubility, requiring formulation adjustments (e.g., co-solvents) . SAR studies should systematically vary substituents on the phenoxyphenyl group and monitor urinary sodium/potassium excretion ratios.

Q. How should researchers resolve contradictions in crystallographic data (e.g., polymorph identification) or spectral interpretations?

  • Methodological Answer :

  • XRPD : Compare experimental diffraction patterns with simulated data from single-crystal structures (e.g., CCDC entries) to confirm polymorph identity .
  • Variable-Temperature NMR : Resolve overlapping signals by acquiring spectra at elevated temperatures (e.g., 60°C) to reduce rotational barriers in flexible groups .
  • Cross-Validation : Use complementary techniques (e.g., Raman spectroscopy for crystallinity) to reconcile discrepancies between TGA-DSC and XRPD data .

Q. What strategies improve the compound’s bioavailability without compromising activity?

  • Methodological Answer :

  • Salt Formation : Synthesize hydrochloride or phosphate salts to enhance water solubility while maintaining potency .
  • Prodrug Design : Esterify the sulfonamide group (e.g., ethyl ester prodrugs) to improve membrane permeability, with enzymatic hydrolysis restoring active forms in vivo .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to prolong circulation time, as demonstrated for related sulfonamide derivatives .

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